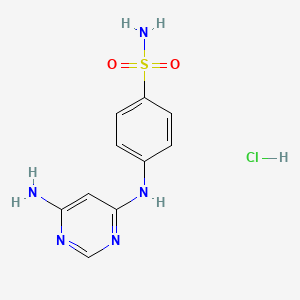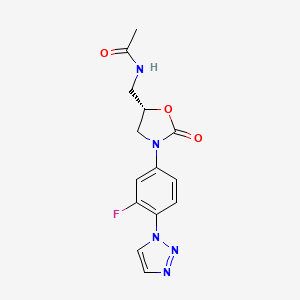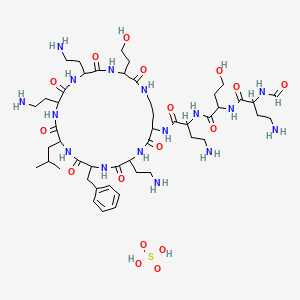
Aerosporin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxybenzyl (PMB) is a chemical compound widely used in organic synthesis as a protective group for alcohols and other nucleophilic functional groups. Introduced by Yonemitsu in 1982, PMB is known for its ability to protect alcohols as less reactive ethers and can be deprotected under specific conditions .
Scientific Research Applications
PMB has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PMB involves its ability to form less reactive ethers, protecting nucleophilic functional groups during synthesis. The electron-donating methoxy group stabilizes intermediary radicals and oxonium ions during oxidative cleavage, allowing selective deprotection . PMB can also undergo single electron transfer with DDQ, leading to the formation of a charge transfer complex followed by hydrolysis .
Safety and Hazards
Future Directions
Given the increasing incidence of bacterial resistance in the clinic, there has been a re-evaluation of ‘old’ antibiotics, in particular the polymyxins, which retain activity against many multidrug-resistant (MDR) Gram-negative organisms . As a consequence, polymyxin B and colistin (polymyxin E) are now used as the last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .
Biochemical Analysis
Biochemical Properties
Aerosporin exerts its effects through interactions with various biomolecules. It is composed of a cyclic peptide chain with a peptide-fatty acyl tail . The biochemical reactions involving this compound are primarily related to its antibacterial activity against Gram-negative pathogens .
Cellular Effects
This compound exerts bactericidal effects through membrane disruption . It has a significant impact on cell function, particularly in Gram-negative bacteria, where it disrupts the outer cell membrane, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the outer membranes of Gram-negative bacteria. It binds to the lipopolysaccharide structure of the bacterial outer membrane, disrupting the membrane and leading to cell death .
Subcellular Localization
Given its mechanism of action, it likely localizes to the outer membranes of Gram-negative bacteria where it exerts its bactericidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing PMB ethers is the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes nucleophilic substitution with an activated agent like p-methoxybenzyl chloride (PMB-Cl). Typical conditions include sodium hydride in tetrahydrofuran or dimethylformamide, though stronger bases like n-butyllithium can also be used .
Industrial Production Methods: Industrial production of PMB ethers often involves the use of PMB trichloroacetimidate, which can protect base-sensitive compounds under acidic conditions. This method is advantageous due to its higher reactivity and ability to protect hindered tertiary alcohols .
Chemical Reactions Analysis
Types of Reactions: PMB undergoes various chemical reactions, including:
Substitution: PMB ethers can undergo nucleophilic substitution reactions under mild basic conditions.
Common Reagents and Conditions:
Oxidation: DDQ in dichloromethane-water mixtures.
Reduction: DIBAL in toluene.
Substitution: Mild bases like sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: p-Methoxybenzaldehyde.
Reduction: Mono-protected diols.
Substitution: PMB-protected thiophene-2-sulfonamides.
Comparison with Similar Compounds
PMB is often compared with other protective groups like dimethoxybenzyl (DMB) and benzyl (Bn) groups. While DMB can be deprotected under milder conditions than PMB, PMB offers unique oxidative cleavage properties that are not present in benzyl groups . Similar compounds include:
- Dimethoxybenzyl (DMB)
- Benzyl (Bn)
- Trichloroacetimidate derivatives
PMB’s ability to undergo selective oxidative cleavage makes it a valuable tool in complex organic synthesis, distinguishing it from other protective groups .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aerosporin involves the coupling of two amino acids, L-threonine and L-tyrosine, followed by cyclization to form the final product.", "Starting Materials": [ "L-threonine", "L-tyrosine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Acetic acid", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Protection of L-threonine amino group with tert-butyloxycarbonyl (Boc) group using Boc2O and DIPEA in DCM", "Step 2: Activation of L-tyrosine carboxylic acid group with DCC and NHS in DCM", "Step 3: Coupling of Boc-protected L-threonine and activated L-tyrosine in DCM with DIPEA as a catalyst", "Step 4: Cyclization of the coupled dipeptide in methanol with HCl as a catalyst to form the lactone ring", "Step 5: Deprotection of the Boc group with acetic acid in DCM", "Step 6: Neutralization of the reaction mixture with NaOH in water", "Step 7: Extraction of the product with DCM", "Step 8: Purification of the product by column chromatography using a mixture of DCM and TEA as the eluent" ] } | |
CAS RN |
1405-20-5 |
Molecular Formula |
C56H100N16O17S |
Molecular Weight |
1301.6 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1 |
InChI Key |
HFMDLUQUEXNBOP-FNGFGNHXSA-N |
Isomeric SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS RN |
1405-20-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1405-20-5 |
shelf_life |
>3 years if stored properly |
solubility |
7.44e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aerosporin Polymyxin B Polymyxin B Sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)
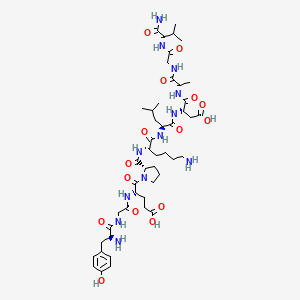
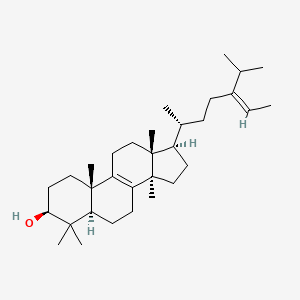
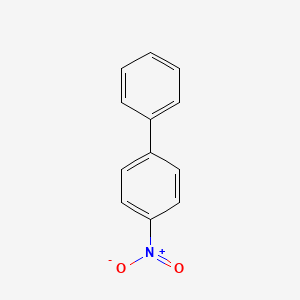
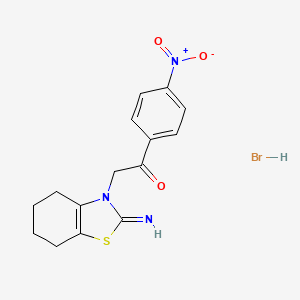
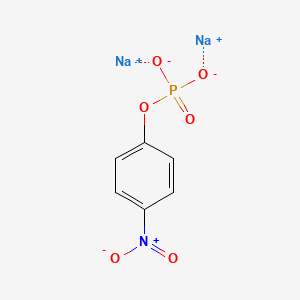

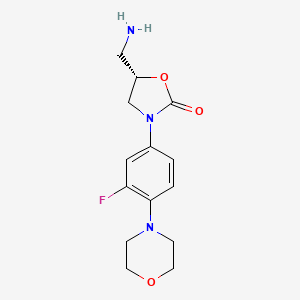
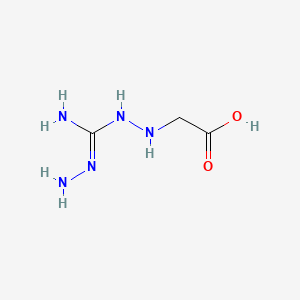

![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)
